5-Bromo-N-(p-tolyl)nicotinamide
CAS No.: 313224-65-6
Cat. No.: VC7580198
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.148
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313224-65-6 |
|---|---|
| Molecular Formula | C13H11BrN2O |
| Molecular Weight | 291.148 |
| IUPAC Name | 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | SGPRWNPCFQESKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-Bromo-N-(p-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide) has the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.15 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position, linked to a p-tolyl (4-methylphenyl) moiety (Figure 1) . The bromine atom enhances electrophilic reactivity, while the p-tolyl group contributes to hydrophobic interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂O |
| Molecular Weight | 291.15 g/mol |
| SMILES | Brc1cnc(c(c1)C(=O)Nc2ccc(cc2)C) |
| InChI Key | XLRRWKQMUTVURI-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-bromo-N-(p-tolyl)nicotinamide generally follows a three-step sequence (Scheme 1):
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Bromination of Nicotinamide: 5-Bromonicotinamide is prepared via bromination of nicotinamide using phosphorus oxybromide (POBr₃) in anhydrous conditions .
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Amide Coupling: The brominated intermediate undergoes HATU-mediated coupling with p-toluidine in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base .
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Purification: Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POBr₃, CHCl₃, 80°C, 4h | 75% |
| 2 | HATU, DIPEA, DMF, rt, 12h | 68% |
Structural Modifications
Recent efforts have focused on optimizing metabolic stability by modifying the p-tolyl group. For instance, replacing the methyl group with electron-withdrawing substituents (e.g., -CF₃) improves microsomal stability but reduces potency . Conversely, introducing hydrophilic groups at the pyridine nitrogen enhances solubility but may compromise target binding.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
5-Bromo-N-(p-tolyl)nicotinamide exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but dissolves well in polar aprotic solvents like DMSO (>50 mg/mL). It demonstrates moderate stability in human liver microsomes (t₁/₂ = 4.2 min), with oxidative metabolism occurring primarily at the benzylic carbon of the p-tolyl group .
Lipophilicity and Permeability
Biological Activity and Mechanism
NAMPT Modulation
5-Bromo-N-(p-tolyl)nicotinamide acts as a positive allosteric modulator (PAM) of NAMPT, shifting the enzyme’s EC₅₀ for nicotinamide (NAM) from 1.2 μM to 58 nM in cell-free assays . This enhancement occurs via binding to a rear channel allosteric site, stabilizing the phospho-His247 intermediate and increasing catalytic efficiency (kcat/KM).
Table 3: In Vitro Activity Profile
| Assay | EC₅₀/IC₅₀ |
|---|---|
| NAMPT activation | 85 nM |
| CYP3A4 inhibition | >25 μM |
| Plasma protein binding | 92% |
Metabolic Considerations
Primary metabolites result from oxidation of the p-tolyl methyl group (to p-carboxybenzamide) and pyridine ring hydroxylation. These metabolites exhibit reduced NAMPT affinity, necessitating structural refinements to block metabolic hotspots .
Applications and Future Directions
Chemical Probe Development
The HCl salt formulation achieves plasma concentrations of 3.2 μM in mice after oral administration (30 mg/kg), supporting its use as an in vivo tool compound . Future work should explore:
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Cocrystallization studies to map allosteric binding motifs.
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Prodrug strategies to enhance oral bioavailability.
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